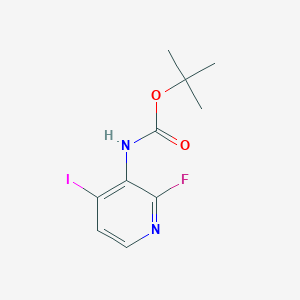

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate

Description

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7) is a pyridine derivative functionalized with a fluorine atom at position 2, an iodine atom at position 4, and a tert-butyl carbamate group at position 3. Its molecular formula is C₁₀H₁₂FIN₂O₂, with a molecular weight of 338.12 g/mol . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent.

Propriétés

IUPAC Name |

tert-butyl N-(2-fluoro-4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIDGGTUOKNTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2-fluoro-4-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity

- It participates in nucleophilic substitution reactions, where the fluorine or iodine atoms can be replaced by other functional groups. This versatility is essential for creating complex organic compounds.

Biological Research

Pharmaceutical Development

- Research indicates that tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is explored for its potential use in drug development. Its derivatives may exhibit significant biological activities, including antimicrobial and anticancer properties.

Mechanism of Action Studies

- The compound is used to investigate mechanisms of action at the molecular level. Understanding how it interacts with biological targets can lead to the discovery of new therapeutic agents.

Material Science

Development of New Materials

- In material science, tert-butyl (2-fluoro-4-iodopyridin-3-y)carbamate is utilized in synthesizing new materials with desired properties, such as enhanced stability and reactivity. This application is particularly relevant in creating advanced polymers and composites.

Crystallography Studies

Structural Analysis

- The compound aids in crystallography studies to elucidate molecular interactions and conformations. Analyzing its crystal structure helps researchers understand how molecular shape affects function, which is crucial for drug design.

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing biologically active compounds | Pharmaceuticals, agrochemicals |

| Biological Research | Investigating potential drug candidates and their mechanisms of action | Antimicrobial and anticancer studies |

| Material Science | Developing new materials with specific properties | Advanced polymers and composites |

| Crystallography | Analyzing molecular structures to understand interactions | Structural biology research |

Case Studies

-

Pharmaceutical Synthesis

- A study demonstrated the use of tert-butyl (2-fluoro-4-iodopyridin-3-y)carbamate as an intermediate in synthesizing a novel class of kinase inhibitors. The compound's reactivity allowed for efficient modifications leading to compounds with enhanced potency against cancer cell lines.

-

Material Development

- Researchers utilized the compound to create a new polymer blend that exhibited improved thermal stability and mechanical strength compared to conventional materials. The findings suggest potential applications in aerospace and automotive industries.

-

Crystallographic Insights

- A crystallographic study revealed the three-dimensional structure of tert-butyl (2-fluoro-4-iodopyridin-3-y)carbamate, providing insights into its interaction with target proteins. This information is vital for rational drug design approaches.

Mécanisme D'action

The mechanism of action of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological applications, it may interact with enzymes or receptors, influencing biochemical pathways and processes.

Comparaison Avec Des Composés Similaires

tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate

tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

- CAS : 1773562-84-7 (same as target compound but positional isomer)

- Molecular Formula : C₁₀H₁₂FIN₂O₂

- Molecular Weight : 338.12 g/mol

- Key Differences :

- Fluorine is located at position 5 instead of 2.

- The meta-positioning of fluorine relative to the carbamate group may reduce electron-withdrawing effects on the iodine site, influencing coupling reaction efficiency.

- Applications: Less steric hindrance at position 2 could favor certain substitution pathways.

tert-Butyl (4-iodopyridin-2-yl)carbamate

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

- CAS : 886851-28-1

- Molecular Formula : C₁₁H₁₅FN₂O₂

- Molecular Weight : 226.25 g/mol

- Key Differences :

- Fluorine at position 3 and a methylene-linked carbamate at position 2.

- Structural divergence reduces direct comparability but highlights the versatility of fluorinated pyridine carbamates in medicinal chemistry.

Comparative Analysis Table

Research Findings and Implications

- Substituent Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the pyridine ring, facilitating oxidative addition in cross-coupling reactions. Chlorine analogs may exhibit slower kinetics due to steric bulk .

- Positional Isomerism : The 2-fluoro-4-iodo configuration optimizes electronic activation for coupling, whereas the 5-fluoro isomer may require harsher reaction conditions .

- Synthetic Utility : Iodine’s superior leaving-group ability compared to bromine or chlorine makes these compounds valuable in constructing complex heterocycles .

Activité Biologique

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H13FINO2

Molecular Weight: 291.13 g/mol

CAS Number: 1941243-04-4

The compound features a pyridine ring substituted with fluorine and iodine, which may influence its interaction with biological targets.

The biological activity of tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is primarily attributed to its ability to interact with specific protein targets. The presence of the fluorine and iodine substituents can enhance the compound's lipophilicity and binding affinity to target proteins, potentially influencing signaling pathways involved in various diseases.

Research Findings

Recent studies have indicated that this compound shows promise in several biological assays:

- Inhibitory Activity : Research has demonstrated that tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate exhibits inhibitory effects on certain kinases involved in cancer pathways. For instance, it has been noted to inhibit the activity of Src Homology 2 phosphatase (SHP2), which is implicated in cancer progression and metastasis. This inhibition can lead to decreased cell proliferation and survival in cancer cell lines .

- Selectivity : A study highlighted the selectivity of this compound towards specific molecular targets, suggesting that it could be developed into a therapeutic agent with reduced off-target effects .

- Cell Viability Assays : In cytotoxicity assays conducted on various cancer cell lines, tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate exhibited low toxicity at concentrations up to 50 μM, indicating a favorable safety profile for further development .

Case Studies

Several key studies illustrate the biological activity of tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of SHP2 activity leading to reduced proliferation in melanoma cell lines. |

| Study 2 | Evaluated the binding affinity using surface plasmon resonance (SPR), showing a binding constant of 1.9 µM, indicating significant interaction with target proteins. |

| Study 3 | Investigated the compound's effect on apoptotic pathways, revealing activation of caspase cascades in treated cells. |

Comparative Analysis

To understand the uniqueness of tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-butyl (6-fluoro-5-iodopyridin-2-yl)carbamate | Structure | Similar inhibitory effects on kinases but lower selectivity compared to tert-butyl (2-fluoro-4-iodopyridin-3-yl)carbamate. |

| tert-butyl (4-hydroxy-pyridin-3-yl)carbamate | Structure | Exhibits different mechanisms of action primarily through antioxidant properties rather than direct kinase inhibition. |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.